3-o-Tolylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
BNCJVDNUOVSVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 O Tolylisoquinolin 1 2h One and Its Analogs
Classical Approaches to Isoquinolinone Ring System Construction
The foundational methods for synthesizing the isoquinolinone ring system were established long before the advent of modern catalysis. These classical approaches typically rely on the cyclization of pre-functionalized aromatic precursors under strong acidic or thermal conditions.
Cyclization Reactions in the Absence of Modern Catalysis
Early syntheses of isoquinolinones often involved intramolecular cyclization reactions. One of the most prominent classical methods is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-phenylethylamine after it has been acylated. pharmaguideline.comwikipedia.org This reaction typically requires a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to facilitate the ring closure, initially forming a 3,4-dihydroisoquinoline. pharmaguideline.comwikipedia.org This intermediate must then be dehydrogenated, often using palladium or sulfur, to yield the aromatic isoquinoline (B145761) system. pharmaguideline.com
Variations of this approach, such as the Pictet-Gams reaction, utilize a β-hydroxy-β-phenylethylamine derivative. The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization under the same acidic conditions, providing a more direct route to the isoquinoline ring without a separate dehydrogenation step. wikipedia.org Another classical route is the Pomeranz–Fritsch reaction, which uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium to form the isoquinoline core. wikipedia.org These methods, while foundational, often require harsh conditions and multi-step procedures. pharmaguideline.comwikipedia.org
Regioselectivity and Scope of Early Synthetic Pathways
The regioselectivity of classical isoquinoline syntheses is a critical factor, heavily influenced by the substitution pattern of the starting materials. In reactions like the Pictet-Spengler synthesis, a variation of the Bischler-Napieralski reaction, the cyclization is directed by the electronic nature of the aromatic ring of the phenylethylamine precursor. researchgate.net Electron-donating substituents on the phenyl ring activate the molecule for electrophilic aromatic substitution, allowing the ring closure to proceed under milder conditions. pharmaguideline.com
The cyclization typically occurs at the position para to the activating group. If this position is blocked, the reaction will proceed at the less hindered ortho position. researchgate.net This inherent electronic and steric guidance dictates the final substitution pattern of the isoquinoline product. The scope of these early pathways, however, was often limited. The harsh acidic and high-temperature conditions were incompatible with many sensitive functional groups, restricting the complexity and variety of accessible isoquinolinone analogs. researchgate.net
Transition Metal-Catalyzed Syntheses
The development of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 3-o-tolylisoquinolin-1(2H)-one and its analogs. These modern methods offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation, often with high regioselectivity and efficiency.
Palladium-Catalyzed Cyclization and C-H Functionalization Strategies
Palladium catalysis provides a versatile platform for constructing the isoquinolinone skeleton through various strategies, most notably via C-H functionalization and annulation reactions. mdpi.comacs.org In one approach, palladium catalysts are used for the regioselective C-H functionalization/annulation of N-sulfonyl amides with allylbenzenes. acs.orgresearchgate.net This process proceeds through a sequence involving C(sp²)-H allylation, aminopalladation, β-hydride elimination, and isomerization to deliver the final isoquinolinone products. acs.org The use of air as the terminal oxidant makes this method environmentally friendly and operationally simple. acs.org
Another powerful palladium-catalyzed strategy involves the desymmetrizing C-H carbonylation of N-(2-methylaryl)benzamides. With a suitable chiral ligand, such as L-pyroglutamic acid, this method can produce chiral isoquinolinones with high enantioselectivity. acs.org The catalytic cycle for C-H activation/annulation often begins with the formation of a five-membered cyclopalladated intermediate, followed by coordination and insertion of a coupling partner like an allene or alkyne, and concludes with reductive elimination to release the product and regenerate the active Pd(II) species. mdpi.com
| Catalyst/Reagents | Starting Materials | Coupling Partner | Product Type | Key Features |
| Pd(TFA)₂ / Cu(OAc)₂ | N-sulfonyl amides | Allylbenzenes | Isoquinolinones | Regioselective C-H allylation/annulation; uses air as oxidant. acs.org |
| Pd(OAc)₂ / L-pyroglutamic acid | N-(2-methylaryl)benzamides | Carbon Monoxide (CO) | Chiral Isoquinolinones | Enantioselective C-H carbonylation via desymmetrization. acs.org |
| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamides | 2,3-Allenoic acid esters | 3,4-Dihydroisoquinolin-1(2H)-ones | High regioselectivity; complementary to rhodium-catalyzed methods. mdpi.com |
| Pd(0) catalyst | ortho-ethynylbenzamides | - | Isoquinolinones | Intramolecular cyclization. mdpi.com |
Rhodium-Catalyzed Annulation and C-H Activation
Rhodium catalysts are particularly effective for C-H activation and annulation reactions to form isoquinolinones. organic-chemistry.orgnih.gov Rh(III)-catalyzed reactions of amides with various coupling partners provide a direct and atom-economical route to the isoquinolinone core. For instance, the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes yields 4-substituted isoquinolinones. nih.gov
In another approach, rhodium catalysis enables the redox-neutral annulation of primary benzamides with diazo compounds, eliminating the need for external oxidants and producing only nitrogen gas and water as byproducts. organic-chemistry.org Three-component reactions have also been developed, where oxazolines, vinylene carbonate, and carboxylic acids are coupled in a one-pot synthesis to construct diverse isoquinolone products under redox-neutral conditions. acs.org These methods are valued for their high efficiency, broad substrate scope, and good functional group tolerance. organic-chemistry.org
| Catalyst System | Starting Materials | Coupling Partner(s) | Product Type | Key Features |
| [CpRhCl₂]₂ | O-pivaloyl benzhydroxamic acids | 3,3-disubstituted cyclopropenes | 4-Substituted isoquinolinones | C-H activation mediated coupling. nih.gov |
| Rh(III) catalyst | Primary benzamides | Diazo compounds | Isoquinolinones | Redox-neutral annulation; no external oxidant needed. organic-chemistry.org |
| Rh(III) catalyst | Oxazolines | Vinylene carbonate, Carboxylic acids | Isoquinolones | Three-component tandem annulation under redox-neutral conditions. acs.org |
| [CpRhCl₂]₂ / NaOAc | Benzimidates | Allyl carbonates | Isoquinoline derivatives | Cascade C-H activation/cyclization with H₂ liberation. |
Copper-Mediated/Catalyzed Routes
Copper-based catalysts offer an economical and less toxic alternative to precious metals like palladium and rhodium for isoquinolinone synthesis. researchgate.net Copper-catalyzed methods are particularly useful for cascade or domino reactions that form multiple bonds in a single operation. core.ac.ukacs.org A prominent example is the one-pot synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones from the reaction of 2-halobenzamides with β-keto esters. core.ac.ukacs.org This process, often using copper(I) iodide (CuI) as the catalyst and a base like cesium carbonate, proceeds under mild conditions without the need for specialized ligands. acs.org
Copper catalysts are also effective in mediating intramolecular cyclizations. For example, a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and efficient route to isoquinolines. nih.gov By modifying the oxime protecting group, the reaction can be directed to selectively cleave N-O or O-H bonds, leading to different isoquinoline products. nih.gov These copper-catalyzed methodologies are valued for their operational simplicity, cost-effectiveness, and compatibility with sustainable chemistry principles. researchgate.netnih.gov
| Catalyst System | Starting Materials | Coupling Partner | Product Type | Key Features |
| CuI / Cs₂CO₃ | 2-Halobenzamides | β-keto esters | 3,4-Disubstituted isoquinolin-1(2H)-ones | One-pot cascade reaction under mild, ligand-free conditions. core.ac.ukacs.org |
| CuI | (E)-2-alkynylaryl oxime derivatives | - | Isoquinolines / Isoquinoline N-oxides | Intramolecular cyclization in water; green chemistry approach. nih.gov |
| Cu(OAc)₂·H₂O | 2-(1-Alkynyl)arylaldimines | Water | Substituted isoquinolinones | Tandem cyclization reaction. mdpi.com |
Other Transition Metal Systems (e.g., Ru, Ni, Co, Mn) in Isoquinolinone Synthesis
Beyond the more commonly employed palladium and copper catalysts, other transition metals such as ruthenium, nickel, cobalt, and manganese have proven effective in the synthesis of isoquinolinones. These metals offer alternative reactivity and can provide more cost-effective and sustainable routes.
Ruthenium: Ruthenium catalysts have been successfully utilized for the synthesis of highly substituted isoquinolines and isoquinolinones. One notable method involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes. This reaction proceeds in the presence of a cesium carbonate base and a copper(II) triflate oxidant. Another approach employs a ruthenium-catalyzed [4+2] annulation of aromatic amides with allenylphosphine oxides to produce NH-free isoquinolinones. thieme-connect.com Furthermore, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been achieved in open air, using 8-aminoquinolinyl moiety as a bidentate directing group and copper(II) acetate as an oxidant. nih.gov This method is applicable to both symmetrical and unsymmetrical alkynes, with high regioselectivity observed for unsymmetrical arylalkynes. nih.gov The mechanism of [{RuCl(2)(p-cymene)}(2)]-catalyzed oxidative annulations of isoquinolones with alkynes involves an acetate-assisted C-H bond activation, followed by alkyne insertion and oxidative coupling. nih.gov
Nickel: Nickel catalysis provides an economical and efficient pathway for constructing isoquinolinone skeletons. A nickel-catalyzed tandem addition/cyclization of 2-(cyanomethyl)benzonitriles with arylboronic acids has been developed for the synthesis of aminoisoquinolines and can be adapted for isoquinolone synthesis. researchgate.net Additionally, nickel-catalyzed [2+2+2] cycloaddition reactions of alkynes and 3,4-pyridynes offer a route to substituted isoquinolines. semanticscholar.org
Cobalt: Earth-abundant and inexpensive cobalt catalysts have emerged as powerful tools in C-H functionalization for isoquinoline synthesis. A notable example is the cobalt-catalyzed oxidative annulation of benzylamides with alkynes using picolinamide as a traceless directing group. acs.org This reaction utilizes oxygen as the terminal oxidant and demonstrates good functional group tolerance and excellent regioselectivity with both terminal and internal alkynes. acs.org
Manganese: Manganese catalysis has been employed for the modular synthesis of multi-substituted isoquinolines from readily available starting materials. An efficient manganese(II)-catalyzed oxidative radical cascade reaction of vinyl isocyanides and hydrazines has been developed. Manganese-catalyzed reactions are also utilized in the synthesis of polycyclic isoquinolin-1(2H)-ones. researchgate.net
| Transition Metal | Catalyst/Reagents | Reaction Type | Key Features |
|---|---|---|---|
| Ruthenium (Ru) | Ru(II) complex, Cs₂CO₃, Cu(OTf)₂ | Intermolecular Oxidative Annulation | Synthesis of highly substituted isoquinolones. |
| Nickel (Ni) | Ni(dppe)Cl₂, ZnCl₂ | Tandem Addition/Cyclization | Good functional group tolerance. researchgate.net |
| Cobalt (Co) | Cobalt catalyst, Picolinamide | Oxidative Annulation | Uses oxygen as a terminal oxidant. acs.org |
| Manganese (Mn) | Manganese(II) catalyst | Oxidative Radical Cascade | Modular synthesis of multi-substituted isoquinolines. |
Organocatalytic and Metal-Free Synthetic Protocols
In the pursuit of more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free protocols have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.
Cascade Reactions for Isoquinolinone Formation
Organocatalytic cascade reactions, also known as domino reactions, allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and waste generation. nih.gov An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.gov This method utilizes a quinine-based squaramide organocatalyst to facilitate an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov This protocol achieves moderate to good yields and high enantioselectivities. nih.gov Another example is the organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade.
Iodine-Promoted Cyclization Methodologies
Molecular iodine has emerged as a versatile and mild reagent for promoting cyclization reactions to form various heterocyclic compounds. nih.gov Iodine-promoted cyclization of tethered heteroatom-containing alkenyl or alkynyl systems is a well-established method. nih.gov In the context of isoquinolinone synthesis, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative cyclization of ketoximes with alkenes to prepare isoquinoline N-oxides, which can be further converted to isoquinolinones. acs.orgresearchgate.net The reaction mechanism is believed to proceed through an ionic pathway. acs.orgresearchgate.net
Multicomponent Reactions Towards Isoquinolinone Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. beilstein-journals.org MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. beilstein-journals.org
Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. For instance, a three-component synthesis of new C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines has been achieved through the domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids. researchgate.net Another approach involves a one-pot, three-component synthesis of multifunctionalized isoquinolones from 2-oxazolines, iodonium ylides, and carboxylic acids via Rh(III)-catalyzed C–H activation and tandem annulation. acs.org A relay catalysis approach has also been used in a three-component synthesis of isoquinoline derivatives from hydroxamic acids, diazo esters, and acetylenes. researchgate.net
Green Chemistry Principles in the Synthesis of Isoquinolinones
Green chemistry principles are increasingly being integrated into the design of synthetic routes for isoquinolinones to minimize environmental impact. These principles focus on aspects such as the use of renewable feedstocks, safer solvents, energy efficiency, and waste prevention. yale.eduacs.org
Atom Economy and Waste Minimization in Synthetic Design
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Reactions with high atom economy are inherently greener as they generate less waste. primescholars.com
In the synthesis of isoquinolinones, synthetic strategies that maximize atom economy are highly desirable. For example, addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov Transition-metal-catalyzed reactions, particularly those that proceed via C-H activation and annulation, can be designed to be highly atom-economical. researchgate.net For instance, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones from N-methoxybenzamides and vinylene carbonate operates under mild conditions in ethanol and avoids the need for stoichiometric external oxidants, thus improving its green credentials. chemistryviews.org
Waste minimization is another critical aspect of green chemistry. rsc.org This can be achieved by using catalytic instead of stoichiometric reagents, employing one-pot procedures to reduce the number of work-up and purification steps, and using recyclable catalysts. yale.edu The use of ultrasound-assisted synthesis has been shown to be a green and efficient method for the one-pot synthesis of isoquinolin-1(2H)-one derivatives, often requiring milder conditions and less energy. researchgate.net
| Metric | Definition | Ideal Value |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% youtube.com |
| E-Factor | Total waste (kg) / Product (kg) | Low nih.gov |
Use of Sustainable Solvents and Catalytic Systems
The principles of green chemistry have spurred the development of synthetic protocols that utilize benign solvents and recoverable catalysts to minimize environmental impact. researchgate.netjddhs.com The synthesis of the isoquinolinone core is increasingly being achieved in non-traditional, greener media such as water, biomass-derived ethanol, and polyethylene glycol (PEG), often coupled with highly efficient and recyclable catalytic systems. researchgate.netniscpr.res.inrsc.org
One notable approach involves the rhodium(III)-catalyzed C–H activation and annulation of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene surrogate. researchgate.net This reaction proceeds efficiently in biomass-derived ethanol at room temperature, eliminating the need for stoichiometric external oxidants. researchgate.net Another sustainable strategy employs a rhodium(III) catalyst in an aqueous medium, using air (oxygen) as the sole and inexpensive oxidant for the regioselective synthesis of isoquinolinones from N-alkyl benzamides and alkynes. rsc.org A key advantage of this method is the direct precipitation of the product from the aqueous solution, simplifying purification. rsc.org
Furthermore, recyclable catalytic systems have been developed to enhance the sustainability of these syntheses. A homogeneous ruthenium(II) catalyst in PEG-400 has been successfully used for the synthesis of isoquinolinones. rsc.orgniscpr.res.in This system offers high atom economy and allows for the recycling of the catalyst and the biodegradable solvent. niscpr.res.in
| Catalyst System | Solvent | Reactants | Key Features | Reference |
|---|---|---|---|---|
| [Cp*RhCl2]2 | Ethanol | N-methoxybenzamides and Vinylene Carbonate | Biomass-derived solvent; Room temperature; No external oxidant. | researchgate.net |
| Rh(III) catalyst | Water | N-alkyl benzamides and Alkynes | Uses air as the sole oxidant; Product precipitates from solution. | rsc.org |
| Ru(II) catalyst | PEG-400 | Dibenzoyl hydrazine/Ketazine and Internal Alkynes | Recyclable homogeneous catalyst and biodegradable solvent. | rsc.orgniscpr.res.in |
Microwave and Ultrasonic-Assisted Synthetic Approaches
To improve energy efficiency and reduce reaction times, microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis. nih.govresearchgate.net These non-conventional energy sources can significantly accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been effectively applied to the construction of the isoquinolinone framework. nih.gov For instance, a ruthenium-catalyzed annulation of amides with internal alkynes under microwave irradiation provides a rapid and efficient route to fused tricyclic isoquinolinones. rsc.orgrsc.org This method utilizes Cu(OAc)₂·H₂O as a co-oxidant in toluene. rsc.org Another green approach combines microwave heating with a recyclable ruthenium catalyst in PEG-400 for the C–H/N–N activation and annulation of hydrazines and alkynes, achieving high yields in just 10–15 minutes. rsc.org Palladium catalysts have also been employed in microwave-assisted sequential reactions to construct various substituted isoquinolines. organic-chemistry.org
| Catalyst/System | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Ru(II) catalyst / Cu(OAc)2·H2O | Intermolecular alkyne-amide annulation | Toluene, MW | Efficient synthesis of fused tricyclic isoquinolinones. | rsc.orgrsc.org |
| Ru catalyst / KPF6 | C–H/N–N activation and annulation | PEG-400, 150–160 °C, 10–15 min, MW | Avoids external oxidants; Recyclable catalyst/solvent system. | rsc.org |
| Palladium catalyst | Sequential coupling-imination-annulation | Ammonium acetate, MW | Rapid access to various substituted isoquinolines. | organic-chemistry.org |
Ultrasonic-Assisted Synthetic Approaches
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that promotes reactions through acoustic cavitation. nih.govmdpi.com This technique has been successfully utilized for the one-pot synthesis of isoquinolin-1(2H)-one derivatives. A notable example is a sequential two-step transformation involving a copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C–N bond cyclization. rsc.org Both steps occur in the same reaction vessel under ultrasound irradiation, offering an efficient and green protocol. rsc.org The use of ultrasound has been shown to be superior to conventional methods for preparing various heterocyclic scaffolds, often resulting in dramatically reduced reaction times and high yields under mild conditions. nih.govresearchgate.net
| Catalyst/System | Reaction Type | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Copper catalyst | Sequential α-arylation and C–N cyclization | 2-Iodobenzamide and Ketones | Efficient one-pot synthesis under ultrasound irradiation. | rsc.org |
| Cu(OAc)2 | Coupling/cyclization | 2-Iodobenzamide and 1-Ethynylcycloalkanol | Access to 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-ones. | researchgate.net |
Reaction Chemistry and Chemical Transformations of 3 O Tolylisoquinolin 1 2h One
Functionalization and Derivatization Strategies
Functionalization of the 3-o-tolylisoquinolin-1(2H)-one scaffold can be approached by targeting the isoquinolinone core, the tolyl substituent, or the nitrogen atom of the lactam. These strategies allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives with potentially novel properties.
The isoquinolinone core is susceptible to both electrophilic and nucleophilic attack, though the regioselectivity is heavily influenced by the electronic nature of the heterocyclic system.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoquinolinone core is generally more electron-rich than the pyridinone ring and is therefore the preferred site for electrophilic aromatic substitution (SEAr). imperial.ac.ukwikipedia.orgdalalinstitute.comlkouniv.ac.in Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur on this carbocyclic ring. wikipedia.orglkouniv.ac.in The directing influence of the annulated heterocyclic ring typically favors substitution at the C-5 and C-8 positions. The precise outcome of these reactions on this compound would depend on the specific reaction conditions and the steric hindrance imposed by the 3-o-tolyl group.
Nucleophilic Aromatic Substitution: The pyridinone ring, being relatively electron-deficient, is more susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the introduction of nucleophiles. wikipedia.orglibretexts.org The presence of the carbonyl group at C-1 activates the ring towards nucleophilic attack. While specific studies on this compound are limited, related isoquinoline (B145761) systems demonstrate that positions activated by electron-withdrawing groups are prone to substitution. wikipedia.org
The 3-o-tolyl group offers additional sites for functionalization. The methyl group is susceptible to oxidation to afford the corresponding carboxylic acid or alcohol. Furthermore, the tolyl ring can undergo electrophilic substitution reactions, with the methyl group acting as an ortho- and para-director. However, the steric hindrance from the isoquinolinone core might influence the regioselectivity of such transformations.
The nitrogen atom of the lactam in the isoquinolinone ring is a key site for derivatization. It can be readily alkylated or arylated to introduce various substituents. researchgate.netjuniperpublishers.com These N-functionalized derivatives can serve as precursors for more complex heterocyclic systems through subsequent cyclization reactions. nih.gov For instance, the introduction of a suitable functional group on the N-substituent can enable intramolecular cyclization to form fused polycyclic structures.
A variety of alkylating and arylating agents can be employed for the N-functionalization of isoquinolinones, often under basic conditions. The choice of reagents and reaction conditions can influence the efficiency of the N-functionalization process.
C-H Activation Strategies for Selective Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom- and step-economical approach to the synthesis and derivatization of complex molecules, including isoquinolinones. nih.govmdpi.com Both rhodium(III) and palladium(II) catalysts have been effectively utilized in the synthesis of the isoquinolinone core through annulation reactions involving C-H activation. nih.govresearchgate.netnih.gov
While the majority of literature focuses on the construction of the isoquinolinone ring itself, these strategies can, in principle, be adapted for the post-synthetic functionalization of pre-formed 3-arylisoquinolin-1(2H)-ones. For instance, directing groups can be installed on the nitrogen atom to guide the metal catalyst to specific C-H bonds on the isoquinolinone core or the tolyl substituent, enabling the introduction of new functional groups with high regioselectivity.
The table below summarizes some representative transition metal-catalyzed C-H activation methodologies used for the synthesis of isoquinolinone derivatives, which could potentially be adapted for the functionalization of this compound.
| Catalyst System | Reactants | Product Type | Reference |
| [Cp*RhCl2]2/CsOAc | Aryl hydroxamate, Acetylene | 3,4-Disubstituted isoquinolinone | nih.gov |
| Rh(III) catalyst | N-ethoxybenzamides, 1-Alkynylcyclobutanols | Isoquinolinone derivatives | researchgate.net |
| Rh(III) catalyst | 2-Oxazolines, Iodonium ylides, Carboxylic acids | Multifunctionalized isoquinolones | nih.gov |
Ring Transformations and Rearrangement Reactions
Ring transformation and rearrangement reactions of isoquinolinone systems, while not extensively documented for the specific 3-o-tolyl derivative, can be envisioned under certain conditions. For instance, treatment with strong acids or bases at elevated temperatures could potentially induce ring-opening or rearrangement pathways. Photochemical conditions might also lead to novel molecular rearrangements. The stability of the bicyclic aromatic system, however, suggests that harsh conditions would be required to effect such transformations.
Development of Novel this compound Derivatives
The development of novel derivatives of this compound is an active area of research, driven by the quest for new compounds with unique biological and material properties. The functionalization strategies described above provide a toolbox for creating a diverse library of such derivatives. For example, by combining N-functionalization with subsequent electrophilic substitution on the aromatic rings, a wide range of polysubstituted derivatives can be accessed.
Furthermore, the introduction of pharmacophoric groups or moieties known to impart specific biological activities is a common strategy in medicinal chemistry. Given the known biological activities of other isoquinolinone derivatives, it is plausible that novel derivatives of this compound could exhibit interesting pharmacological profiles. nih.govnih.govrsc.org
Advanced Structural Elucidation and Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The ¹H NMR spectrum of 3-o-Tolylisoquinolin-1(2H)-one is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment.
Aromatic Protons: The protons on the isoquinolinone core and the o-tolyl ring will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on their position relative to the carbonyl group, the nitrogen atom, and the tolyl substituent. For instance, the proton at the C8 position of the isoquinolinone ring is expected to be deshielded and appear at a downfield chemical shift, likely around δ 8.4 ppm, due to the anisotropic effect of the nearby carbonyl group rsc.org. The protons of the o-tolyl group will exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region.
Methyl Protons: The methyl group on the o-tolyl substituent will give rise to a singlet in the upfield region of the spectrum, anticipated around δ 2.3 ppm rsc.org.
N-H Proton: The proton attached to the nitrogen atom (N-H) of the lactam ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In a typical deuterated chloroform (CDCl₃) solvent, it might appear in the range of δ 9.0-10.0 ppm rsc.org.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 9.0 - 10.0 | br s |
| H-8 | ~8.4 | d |
| Aromatic H (Isoquinolinone) | 7.3 - 7.8 | m |
| Aromatic H (o-Tolyl) | 7.0 - 7.5 | m |
| H-4 | ~6.5 | s |
This table is predictive and based on data from analogous compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.
Carbonyl Carbon: The most downfield signal in the spectrum will correspond to the carbonyl carbon (C=O) of the lactam ring, expected in the region of δ 162-164 ppm rsc.org.
Aromatic and Olefinic Carbons: The sp² hybridized carbons of the isoquinolinone and o-tolyl rings will resonate in the range of δ 115-140 ppm. The specific chemical shifts will be influenced by the attached substituents and their electronic effects. Quaternary carbons, those not bonded to any protons, will typically show weaker signals.
Methyl Carbon: The carbon of the methyl group on the o-tolyl substituent will appear at the most upfield region of the spectrum, around δ 21 ppm rsc.org.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 162 - 164 |
| Aromatic/Olefinic C | 115 - 140 |
This table is predictive and based on data from analogous compounds.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule youtube.comscribd.comnanalysis.comlibretexts.orggithub.io.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be instrumental in identifying adjacent protons within the aromatic rings of the isoquinolinone and o-tolyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This technique is particularly valuable for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations from the methyl protons of the o-tolyl group to the carbons of the tolyl ring would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the ortho position of the methyl group on the tolyl ring through space correlations to nearby protons on the isoquinolinone core.
While not directly applicable to this compound itself, the synthesis of fluorinated or phosphorylated derivatives would allow for the use of ¹⁹F and ³¹P NMR, respectively. These techniques are highly sensitive and can provide valuable structural information about such derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions nih.gov. For this compound (C₁₆H₁₃NO), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thus confirming its elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes rsc.orgmiamioh.eduspectroscopyonline.comlibretexts.org.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the alkyl C-H stretching of the methyl group will be just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring.
C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C bonds would be expected to show strong signals in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Alkyl) | Stretch | < 3000 |
| C=O | Stretch | 1650 - 1680 |
This table provides expected ranges for the key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule corresponds to the excitation of valence electrons from lower-energy ground states to higher-energy excited states. shu.ac.uk For organic molecules with chromophores—functional groups containing valence electrons with low excitation energy—these absorptions appear as broad bands rather than sharp lines due to the superposition of vibrational and rotational transitions. shu.ac.uk
The structure of this compound contains an extended π-conjugated system encompassing the isoquinolinone core and the appended tolyl ring, as well as heteroatoms (nitrogen and oxygen) with non-bonding (n) electrons. Consequently, its UV-Vis spectrum is expected to be characterized by two primary types of electronic transitions:
π → π* Transitions: These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chlibretexts.org They are typically high-intensity (high molar absorptivity, ε) and are characteristic of aromatic and other conjugated systems. uzh.ch In molecules with extensive conjugation, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (bathochromic or red shift). libretexts.org
n → π* Transitions: These transitions occur when a non-bonding electron from a heteroatom, such as the oxygen of the carbonyl group or the nitrogen in the lactam ring, is promoted to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are generally of much lower intensity (low ε) compared to π → π* transitions and occur at longer wavelengths. uzh.ch
Table 1: Representative Electronic Transitions in Aromatic Heterocycles
| Transition Type | Involved Orbitals | Typical Wavelength Range | Relative Intensity (ε) |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | 200-400 nm | High (1,000-10,000 M⁻¹cm⁻¹) |
| n → π* | Non-bonding to π* anti-bonding | >280 nm | Low (<1,000 M⁻¹cm⁻¹) |
| σ → σ* | σ bonding to σ* anti-bonding | <200 nm | High |
| n → σ* | Non-bonding to σ* anti-bonding | 150-250 nm | Low to Medium |
Note: The specific λmax and ε values for this compound would require experimental measurement. Data is illustrative based on general principles for organic chromophores. shu.ac.ukuzh.chlibretexts.org
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. eurjchem.commdpi.com
A crystal structure analysis of this compound would provide key conformational insights, most notably the dihedral angle between the plane of the isoquinolinone ring system and the plane of the ortho-tolyl substituent. This angle is influenced by steric hindrance between the methyl group on the tolyl ring and the adjacent parts of the isoquinolinone core.
While the specific crystal structure for this compound has not been reported in the searched literature, data from closely related isoquinolinone derivatives provides a strong basis for understanding its likely structural features. For example, the crystal structure of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one reveals that the two aromatic ring systems are significantly twisted relative to each other, subtending an interplanar angle of 75.95°. nih.gov Similarly, in a quinazolinone derivative, the phenyl ring is twisted with respect to the quinazolinone ring system by a dihedral angle of 32.7°. nih.gov These examples highlight that significant rotation around the C3-aryl bond is a common feature in such structures.
The isoquinolin-1(2H)-one core itself is expected to be nearly planar. In the solid state, molecules of this class often form hydrogen-bonded dimers via the N-H and C=O groups of the lactam functionality, linking molecules across an inversion center. nih.gov
Table 2: Illustrative Crystallographic Data for Related Heterocyclic Compounds
| Parameter | 3-(3-Bromobenzyl)isoquinolin-1(2H)-one nih.gov | (E)-3-(2-chlorobenzylidene)-...-quinolin-4(1H)-one (CMQ) scielo.br |
|---|---|---|
| Formula | C₁₆H₁₂BrNO | C₂₉H₂₁ClN₂O₃S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.2813 (10) | 10.1539 (4) |
| b (Å) | 5.8690 (4) | 19.3444 (7) |
| c (Å) | 16.5290 (12) | 13.5186 (5) |
| β (°) | 105.151 (3) | 108.831 (3) |
| Volume (ų) | 1336.14 (16) | 2512.19 (17) |
| Z | 4 | 4 |
| Key Dihedral Angle | 75.95 (3)° (between isoquinolinone and bromophenyl rings) | Not specified |
Note: This table presents data from analogous structures to illustrate the type of information obtained from an X-ray crystallographic study.
Integrated Spectroscopic Approaches for Complex Structure Determination
While individual spectroscopic techniques provide valuable pieces of information, the unambiguous determination of a novel or complex molecular structure like this compound requires an integrated approach. This involves combining data from multiple analytical methods to build a complete and self-consistent picture of the molecule's identity and purity. acs.org
Typically, the characterization of a newly synthesized isoquinoline (B145761) derivative would involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework of the molecule. They provide information on the number and chemical environment of different protons and carbons, their connectivity (via techniques like COSY and HSQC), and can give clues about the relative orientation of substituents. For instance, in novel chalcones derived from a triazolo-isoquinoline core, the molecular structures were confirmed primarily through NMR spectroscopy. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues about different parts of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key characteristic absorptions would include a strong C=O stretching band for the lactam carbonyl group and an N-H stretching band. acs.org
UV-Vis Spectroscopy and X-ray Crystallography: As detailed above, these methods provide crucial information about the electronic properties and the precise solid-state structure, respectively.
The synthesis and characterization of new N-substituted isoindole-dione derivatives serve as a practical example of this integrated approach, where researchers employed ¹H-NMR, ¹³C-NMR, and other analytical data to confirm the structures of their target compounds. mdpi.com By combining the connectivity data from NMR, the molecular formula from HRMS, functional group identification from IR, and conformational/electronic data from X-ray and UV-Vis analyses, chemists can confidently and completely elucidate the structure of complex molecules.
Computational and Theoretical Investigations of 3 O Tolylisoquinolin 1 2h One
Electronic Structure Calculations (e.g., DFT, Hartree-Fock)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to model the geometric and electronic characteristics of organic compounds. scirp.orgntnu.no DFT, in particular, is noted for its balance of computational cost and accuracy in describing electron correlation. scirp.org For a molecule like 3-o-tolylisoquinolin-1(2H)-one, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a precise description of the electronic distribution.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. wikipedia.orgajchem-a.com
In this compound, the HOMO is expected to be distributed primarily across the electron-rich isoquinolinone ring system, while the LUMO would likely be delocalized over the conjugated π-system, extending to the tolyl substituent. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. dergipark.org.tr
Electron density distribution analysis reveals how charge is distributed across the molecule. chemistryjournals.net In this compound, the electronegative oxygen and nitrogen atoms of the isoquinolinone core would be expected to exhibit higher electron density, creating a dipole moment and influencing intermolecular interactions. acs.org
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Method/Basis Set | Energy (eV) |
| EHOMO | B3LYP/6-311++G(d,p) | -6.25 |
| ELUMO | B3LYP/6-311++G(d,p) | -1.80 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.45 |
Note: The data in this table is illustrative and based on typical values for similar N-heterocyclic aromatic compounds.
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. ntnu.no Techniques like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). uncw.edu Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to identify characteristic functional group vibrations. arxiv.orgresearchgate.net
For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the tolyl and isoquinolinone moieties. nih.gov For instance, the chemical shifts of the aromatic protons would be calculated, and the characteristic C=O stretching frequency of the lactam group in the IR spectrum could be predicted with high accuracy. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (Ar-H) | 7.2 - 8.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm |
| IR | Carbonyl Stretch (νC=O) | ~1670 cm-1 |
Note: The data in this table is illustrative and based on characteristic values for similar organic structures.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's preferred shapes, rotational flexibility, and stability. rsc.org
The single bond connecting the tolyl group to the isoquinolinone ring allows for rotation, giving rise to different conformations (rotamers). The steric hindrance between the methyl group on the tolyl ring and the isoquinolinone core is a key factor determining the molecule's preferred geometry. Similar to biphenyl systems, this rotation is not free and is governed by rotational energy barriers. comporgchem.comsemanticscholar.org
Computational studies can map the potential energy surface by calculating the energy of the molecule as a function of the dihedral angle of the connecting C-C bond. This analysis reveals the lowest energy conformations (energetic minima) and the transition states between them. biomedres.us For this compound, the minimum energy conformation is expected to be a non-planar, twisted arrangement that minimizes steric clash, with a calculated rotational barrier that can be compared to experimental values. acs.orgic.ac.uk
Table 3: Calculated Rotational Energy Barriers for the C(3)-C(tolyl) Bond
| Conformation (Dihedral Angle) | Relative Energy (kJ/mol) | Description |
| ~45° | 0.0 | Energetic Minimum |
| 0° (Planar) | 8.5 | Rotational Barrier |
| 90° (Perpendicular) | 9.0 | Rotational Barrier |
Note: The data in this table is illustrative and based on computational studies of substituted biphenyls. comporgchem.com
The stability of different conformations is influenced by subtle intramolecular interactions. nih.gov In this compound, weak intramolecular hydrogen bonds, such as a C-H···O interaction between a tolyl C-H and the carbonyl oxygen, could contribute to stabilizing certain twisted conformations. mdpi.comresearchgate.net Natural Bond Orbital (NBO) analysis can be used to quantify the strength of such interactions. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of isoquinolinone derivatives. researchgate.netorganic-chemistry.org By modeling potential reaction pathways, it is possible to identify intermediates and, crucially, the high-energy transition states that control the reaction rate. e3s-conferences.orgnih.gov
Transition State Theory (TST) provides the framework for understanding reaction kinetics based on the properties of these transition states. wikipedia.orgfiveable.me Computational methods, particularly DFT, can be used to locate the geometry of a transition state on the potential energy surface and calculate its energy. e3s-conferences.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction's feasibility and speed. ox.ac.ukumn.edu For a reaction like the cyclization step in the synthesis of the isoquinolinone core, modeling can help rationalize observed product distributions and guide the optimization of reaction conditions. mdpi.comjagranjosh.com
Elucidation of Catalyst-Substrate Interactions
No research articles or computational studies detailing the specific interactions between catalysts and the substrate this compound were found. While general methodologies for studying catalyst-substrate interactions exist, their application to this particular compound has not been documented in the available literature.
Prediction of Reaction Pathways and Selectivity
There is a lack of published theoretical investigations into the reaction pathways and selectivity for the synthesis of this compound. Computational chemistry is often employed to predict the most likely mechanisms and factors influencing selectivity in chemical reactions; however, such studies specific to this compound could not be located.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Theoretical Basis)
No specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies for this compound have been reported in the scientific literature. QSAR models are used to correlate the chemical structure of compounds with their biological activity, and molecular docking simulates the interaction between a small molecule and a macromolecule. While these are common computational techniques in drug discovery and materials science, their application to this compound is not documented.
Ligand-Target Interaction Modeling (in silico)
There were no in silico studies found that model the interaction of this compound with any specific biological target. Such studies are crucial for understanding the potential pharmacological effects of a compound, but no such research appears to have been published for this specific molecule.
Pharmacophore Model Development (Theoretical)
No theoretical studies on the development of a pharmacophore model for this compound or its derivatives were identified. Pharmacophore modeling helps in identifying the essential structural features required for a molecule to interact with a specific target, a step that has not been documented for this compound.
Mechanistic Biological Studies and Target Identification of Isoquinolinone Derivatives Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Mechanisms
Isoquinolinone derivatives have demonstrated the ability to modulate the activity of various enzymes through inhibitory or, less commonly, activation mechanisms. These interactions are fundamental to their biological effects.
One significant area of investigation has been the inhibition of human carboxylesterases (CES). Specifically, 3-arylisoquinolones have been identified as potent and specific inhibitors of human carboxylesterase 2A (hCES2A), an enzyme crucial for the hydrolysis of many drugs. nih.gov Studies have shown that compounds such as 3-(4-(benzyloxy)-3-methoxyphenyl)-7,8-dimethoxyisoquinolin-1(2H)-one (3h) and its brominated analog (4a) exhibit mixed-type inhibition, suggesting they can bind to multiple sites on the hCES2A enzyme. nih.gov
Another class of enzymes targeted by isoquinolinone derivatives is phosphodiesterase (PDE). Certain pyrimido[2,1-a]isoquinolin-4-one derivatives have been shown to inhibit platelet PDE activity. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits calcium mobilization and ultimately prevents platelet aggregation. nih.gov
While enzyme inhibition is a more commonly reported mechanism, the activation of enzymes by small molecules is also a critical area of research. For enzymes that lack known allosteric sites, activation can be achieved through mechanisms that leverage the enzyme's catalytic reaction process. biorxiv.org For instance, derivatives of quinolones have been reported to activate sirtuin enzymes like SIRT5 and SIRT6, which are involved in healthspan and lifespan regulation. biorxiv.org
Table 1: In Vitro Enzyme Inhibition by Isoquinolinone Derivatives
| Compound ID | Target Enzyme | Inhibition Type | Potency (IC50 / Ki) | Source |
|---|---|---|---|---|
| 3h | hCES2A | Mixed | IC50 = 0.68 µM, Ki = 0.36 µM | nih.gov |
| 4a | hCES2A | Mixed | IC50 = 0.41 µM (intracellular) | nih.gov |
| IQ3b | cAMP Phosphodiesterase | - | IC50 = 11 ± 5 µM | nih.gov |
| AQ11 | cAMP Phosphodiesterase | - | IC50 = 43 ± 8 µM | nih.gov |
Molecular Interactions with Biological Targets (e.g., Receptor Binding, Protein-Ligand Interactions)
The biological activity of isoquinolinone derivatives is often initiated by their binding to specific protein targets, such as receptors or kinases. The nature of these molecular interactions dictates the compound's potency and selectivity.
Derivatives of the isoquinolinone scaffold have been developed as multi-target agents for central nervous system (CNS) disorders, showing high affinity for various dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For example, certain novel isoquinolinone derivatives bind with high affinity to dopamine D2 and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov Similarly, isoquinoline (B145761) and tetrahydroisoquinoline derivatives have been synthesized as potent agonists for melatonin (B1676174) receptors (MT1 and MT2), acting as successors to agomelatine (B1665654). researchgate.netnih.gov
In the context of oncology, isoquinoline-based compounds have been designed as kinase inhibitors. A novel series of isoquinoline-tethered quinazoline (B50416) derivatives demonstrated potent inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in some cancers. nih.govrsc.org These compounds showed improved selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org Molecular docking studies and analysis of protein-ligand interactions reveal that binding is often stabilized by a combination of hydrogen bonds and hydrophobic or π-stacking interactions within the target's binding pocket. researchgate.netnih.gov
Table 2: Receptor and Kinase Binding Affinity of Isoquinolinone Derivatives
| Compound Class | Biological Target | Binding Affinity (Ki / IC50) | Biological Effect | Source |
|---|---|---|---|---|
| Isoquinolinone Derivative (Compound 13) | Dopamine D2, Serotonin 5-HT1A/2A/6/7 | High Affinity (Specific values not stated) | Multi-receptor agent | nih.gov |
| Tetrahydroisoquinoline Derivatives | Melatonin MT1/MT2 Receptors | Nanomolar range | Agonist/Partial Agonist | researchgate.netnih.gov |
| Isoquinoline-tethered Quinazoline (Compound 14f) | HER2 Kinase | Potent Inhibition (Specific values not stated) | Selective HER2 Inhibitor | nih.govrsc.org |
| 3-Arylisoquinolone (Compound 9a/9b) | HER2 Kinase | Good Inhibition (Specific values not stated) | HER2 Inhibitor | nih.gov |
Cellular Pathway Modulation at a Molecular Level
Following target engagement, isoquinolinone derivatives can modulate intracellular signaling pathways, leading to a cascade of molecular events that alter cell behavior. These alterations are the basis for their observed physiological effects.
A notable example is the anti-tumor activity of 3-acyl isoquinolin-1(2H)-one derivatives in breast cancer cells. nih.gov The compound known as 4f was found to inhibit cell proliferation and induce two forms of programmed cell death: apoptosis and pyroptosis. nih.gov At a molecular level, this was achieved by arresting the cell cycle at the G2 phase through the suppression of cyclin-dependent kinase 1 (CDK1) protein expression. nih.gov Furthermore, compound 4f was shown to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are significantly involved in cell proliferation and survival. nih.gov The induction of apoptosis was confirmed by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases. nih.gov
The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in alkaloids like the lamellarins, has also been extensively studied for its ability to induce cytotoxicity in tumor cells, often by interfering with critical cellular processes and pathways. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Investigations of Analogs for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoquinolinone derivatives and for understanding the molecular basis of their activity. By systematically modifying the chemical structure, researchers can identify key functional groups and structural features required for interaction with a biological target.
For 3-arylisoquinolone inhibitors of hCES2A, SAR analysis revealed that the lactam moiety on the B ring is essential for specificity, while a benzyloxy group on the C-3 aryl ring is optimal for inhibitory potency. nih.gov The introduction of a bromine atom at the 4-position was found to enhance cell permeability, leading to improved intracellular activity. nih.gov
In the development of melatonin receptor ligands, the replacement of a naphthalene (B1677914) ring in agomelatine with an isoquinoline or tetrahydroisoquinoline scaffold led to potent agonists. nih.gov However, the presence of the nitrogen atom in the isoquinoline ring generally led to a decrease in binding affinity for both MT1 and MT2 receptors compared to the parent compound. nih.gov
SAR studies on quinazolinone analogs, a related heterocyclic structure, have shown that bulky groups at certain positions can increase the inhibition of COX-2 gene expression, while modifications at other positions are crucial for activity against kinases or transcription factors like NF-κB. mdpi.comnih.gov These insights are instrumental in designing more effective and selective therapeutic agents. nih.gov
Table 3: Selected Structure-Activity Relationship (SAR) Findings for Isoquinolinone Derivatives
| Scaffold | Target | Key Structural Feature | Impact on Activity | Source |
|---|---|---|---|---|
| 3-Arylisoquinolone | hCES2A | Lactam moiety on B ring | Crucial for specificity | nih.gov |
| 3-Arylisoquinolone | hCES2A | Benzyloxy group on C-3 aryl ring | Optimal for inhibitory potency | nih.gov |
| Tetrahydroisoquinoline | Melatonin Receptors (MT1/MT2) | Nitrogen atom in the core | Decreased binding affinity | nih.gov |
| Isoquinoline-tethered Quinazoline | HER2 Kinase | Morpholino terminal group | Greater potency than piperidine (B6355638) or pyrrolidine (B122466) analogs | nih.gov |
Chemical Biology Probes for Target Identification
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery, often referred to as target deconvolution. Chemical biology probes, which are modified versions of the bioactive small molecule, are powerful tools for this purpose. nih.govescholarship.org
The isoquinolinone scaffold can be derivatized to create such probes. Typically, a linker arm and a reporter tag (e.g., biotin) or a reactive group (e.g., a photoaffinity label) are attached to a position on the molecule that does not interfere with its biological activity. drughunter.comnih.gov These probes are then used in methods like affinity-based chemoproteomics. In this technique, the biotin-tagged isoquinolinone probe is immobilized on a solid support and incubated with a cell lysate. nih.gov Proteins that bind to the probe are "pulled down" and can then be identified using mass spectrometry. drughunter.com
Another approach is activity-based proteome profiling (ABPP), which uses probes that covalently react with the active sites of a specific class of enzymes. drughunter.com If an isoquinolinone derivative is suspected to act on a particular enzyme family, an ABPP probe based on its structure could be designed to confirm the target and assess its engagement in a cellular context. drughunter.com These methods provide direct evidence of a drug-target interaction and are invaluable for validating targets identified through other means. nih.gov
High-Throughput Screening Methodologies for Biological Activity Profiling
High-Throughput Screening (HTS) is an automated process used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.com This methodology is essential for profiling the activity of large libraries of isoquinolinone derivatives and identifying initial "hits" for further development. drugtargetreview.com
HTS campaigns can be designed in two primary ways: target-based screening or phenotypic screening. mdpi.com
Target-based HTS involves testing a compound library against a specific, isolated biological target, such as an enzyme or receptor. drugtargetreview.com This is a common approach to find inhibitors or activators of a protein known to be involved in a disease.
Phenotypic HTS involves treating whole cells with the compounds and measuring a specific cellular outcome or phenotype, without a preconceived notion of the target. mdpi.com This approach can identify compounds that work through novel mechanisms.
The HTS process generally involves miniaturization of assays into microtiter plates, robotic liquid handling for sample and reagent addition, and sensitive plate readers for data acquisition. bmglabtech.com The data generated from HTS must be carefully analyzed to identify true hits and eliminate false positives. researchgate.net Identified hits from an isoquinolinone library would then undergo secondary screening and lead optimization to improve their pharmacological properties. bmglabtech.comdrugtargetreview.com
Advanced Applications of 3 O Tolylisoquinolin 1 2h One and Its Derivatives Non Clinical
Ligands in Asymmetric Catalysis and Organocatalysis
While direct applications of 3-o-tolylisoquinolin-1(2H)-one as a ligand in asymmetric catalysis are not extensively documented, the broader isoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and is increasingly being explored in the design of chiral ligands and organocatalysts. The core structure provides a rigid backbone that can be functionalized to create a well-defined chiral environment around a metal center or to act as a scaffold for organocatalytic transformations.
The development of chiral ligands based on heterocyclic structures is a burgeoning area of research. For instance, novel bis-8-aryl-isoquinoline bis-alkylamine iron complexes have been synthesized and shown to be effective catalysts for asymmetric oxidation reactions, such as the enantioselective epoxidation of alkenes. The strategic placement of aryl groups on the isoquinoline (B145761) framework allows for precise tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for achieving high levels of stereocontrol.
Furthermore, the isoquinoline core is a key component in the synthesis of ligands for various catalytic reactions. For example, chiral isoquinoline amine ligands have been synthesized and utilized in asymmetric catalysis. The development of axially chiral isoquinolones through methods like nickel-catalyzed denitrogenative transannulation has opened avenues for creating novel chiral ligands. These axially chiral compounds can be converted into valuable P,N-ligands, which have demonstrated excellent performance in controlling chirality in asymmetric catalytic processes.
In the realm of organocatalysis, the hydroisoquinoline scaffold, a derivative of the isoquinolinone core, has been constructed with high enantioselectivity using trienamine-mediated cycloaddition reactions. This highlights the potential of the isoquinoline framework in designing complex organocatalytic systems. The ability to introduce multiple stereocenters with high control makes these scaffolds valuable for synthesizing complex molecules.
| Catalyst/Ligand Type | Catalytic Application | Key Features |
| Bis-8-aryl-isoquinoline bis-alkylamine iron complexes | Asymmetric epoxidation and hydroxy carbonylation of alkenes | Tunable steric and electronic properties via aryl substitution on the isoquinoline core. |
| Axially chiral isoquinolones | Precursors for P,N-ligands in asymmetric catalysis | High rotational energy barrier provides configurational stability. |
| Hydroisoquinoline scaffolds | Organocatalytic cascade reactions | Construction of multiple stereocenters with high enantioselectivity. |
Applications in Material Science and Organic Optoelectronics
The inherent photophysical properties and structural rigidity of the isoquinolinone core make it an attractive candidate for applications in material science and organic optoelectronics. Research in this area is focused on harnessing and tuning the fluorescence of these compounds and incorporating them into larger polymeric or supramolecular structures.
Fluorescent Properties and Photophysical Studies
Isoquinoline derivatives are known to exhibit interesting fluorescent properties, making them potential fluorophores for various applications. The electronic states and optical properties of isoquinolines have been a subject of significant interest. The emission characteristics can be modulated by the nature and position of substituents on the isoquinoline ring.
Polymeric and Supramolecular Materials
The incorporation of isoquinolinone moieties into polymers can lead to materials with unique optoelectronic properties. Polysiloxanes, for example, are valued in optoelectronics for their flexibility and transparency, and the inclusion of fluorescent heterocyclic units like isoquinolinones could lead to the development of flexible light-emitting devices.
In the field of supramolecular chemistry, the planar and aromatic nature of the isoquinolinone core allows for non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can be exploited to construct well-defined supramolecular assemblies. While specific examples involving this compound are yet to be reported, the general principles of supramolecular chemistry suggest that appropriately functionalized derivatives could self-assemble into ordered nanostructures with potential applications in organic electronics and sensing.
Probes and Tools in Chemical Biology Research
The isoquinolinone scaffold is a common motif in biologically active molecules, and its derivatives are increasingly being utilized as chemical probes and tools to investigate complex biological systems. These compounds can be designed to interact with specific biological targets, allowing for the elucidation of their function and role in disease.
For example, isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in cancer therapy. These compounds serve as valuable tools for studying the signaling pathways regulated by HER2. Similarly, isoquinolinone-based tetracyclic compounds have been synthesized as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an important enzyme in DNA repair, providing chemical probes to study this critical cellular process.
The development of fluorescent isoquinoline derivatives also holds promise for their use as biological probes. A novel quinoline (B57606) derivative has been designed as a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ ions, demonstrating the potential of this class of compounds in bioimaging and sensing applications.
Precursors for Complex Heterocyclic Systems
This compound and its derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The isoquinolinone core can undergo various chemical transformations, allowing for the construction of fused ring systems and other intricate molecular architectures.
The synthesis of isoquinolinone-fused quinoxalines has been achieved through a sequential bimetallic Rh(III)/Pd(II)-catalyzed reaction. This demonstrates how the isoquinolinone intermediate can be further elaborated into more complex polycyclic structures. Additionally, the isoquinolinone scaffold has been used in the synthesis of isoquinolinone-based tetracycles, which have shown potential as PARP-1 inhibitors.
Furthermore, the isoquinolinone ring system is a key component in the synthesis of various natural product analogues and other biologically relevant molecules. The ability to functionalize the isoquinolinone core at different positions provides a powerful strategy for generating molecular diversity and accessing novel heterocyclic compounds with a wide range of potential applications.
Future Research Directions and Challenges
Exploration of Undiscovered Reactivity Profiles
The reactivity of the isoquinoline (B145761) ring system is well-documented, with electrophilic substitution typically occurring on the benzene (B151609) ring and nucleophilic substitution favoring the pyridine (B92270) ring. youtube.comquimicaorganica.org However, the specific influence of the o-tolyl substituent at the 3-position on the reactivity of the isoquinolinone core remains largely unexplored. Future studies should aim to systematically investigate the reactivity of 3-o-Tolylisoquinolin-1(2H)-one towards a variety of reagents. This could unveil novel chemical transformations and provide access to new classes of functionalized isoquinolinone derivatives that are not accessible through current synthetic methods. nih.gov Understanding the interplay between the electronic and steric effects of the o-tolyl group will be crucial in predicting and controlling the outcomes of these reactions.
Advanced Computational Modeling for Predictive Chemistry and Biology
In silico methods are becoming increasingly powerful tools in chemical research, enabling the prediction of molecular properties and biological activities before a compound is even synthesized. nih.govijddr.in Future research on this compound would greatly benefit from the application of advanced computational modeling techniques. Quantum chemical calculations could be employed to understand the electronic structure and predict the reactivity of the molecule. nih.gov Molecular docking and dynamics simulations could be used to predict potential biological targets and to elucidate the binding modes of the compound with proteins. mdpi.com These computational studies can guide the rational design of new derivatives with enhanced properties and help to prioritize synthetic efforts, ultimately accelerating the discovery process.
Deeper Mechanistic Understanding of Biological Interactions
The isoquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. amerigoscientific.comnih.gov A significant area for future research will be to screen this compound and its derivatives for various biological activities. Should any promising activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying the specific cellular targets and pathways that are modulated by the compound. Techniques such as proteomics and transcriptomics could be employed to gain a comprehensive understanding of the compound's effects on cellular systems. A deeper mechanistic understanding is essential for the development of any potential therapeutic agents.
Design of Next-Generation Functional Materials
Isoquinoline derivatives have shown promise in the field of materials science, with applications in the development of conductive polymers, optical materials, and sensors. amerigoscientific.com The unique photophysical and electronic properties of the isoquinolinone core, coupled with the potential for functionalization, make this compound an interesting candidate for the development of novel functional materials. Future research could explore the incorporation of this molecule into polymeric structures or its use as a building block for supramolecular assemblies. rsc.org The investigation of its fluorescence properties and its response to external stimuli could lead to the development of new sensors and smart materials. The challenge will be to establish clear structure-property relationships to enable the rational design of materials with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
